Isopromethazine
Overview
Description
Isopromethazine is an antihistamine and anticholinergic compound belonging to the phenothiazine chemical class. It is structurally analogous to promethazine and is commonly used for its antihistamine properties .
Mechanism of Action
Target of Action
Isopromethazine is an antihistamine and anticholinergic of the phenothiazine chemical class . It is structurally analogous to promethazine . The primary targets of this compound are histamine H1 receptors , muscarinic receptors , and possibly alpha-adrenergic receptors . These receptors play crucial roles in allergic reactions, sleep regulation, and tension relief .
Mode of Action
This compound acts as an antagonist of its target receptors . By binding to these receptors, it prevents the normal neurotransmitters (like histamine) from activating them, thereby inhibiting the physiological responses associated with these neurotransmitters . For instance, by blocking histamine H1 receptors, it can alleviate allergic reactions .
Biochemical Pathways
Given its similarity to promethazine, it’s likely that it affects pathways involving enzymes encoded by uncharacterized genes . These pathways play crucial roles in detoxifying harmful compounds, maintaining cellular redox homeostasis, and repairing stress-induced damage .
Pharmacokinetics
It’s known that the effects of promethazine, a similar compound, generally last 4-6 hours but can last up to 12 hours . This suggests that this compound may have a similar duration of action.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antihistamine and anticholinergic properties. By blocking histamine H1 receptors, it can alleviate symptoms of allergic reactions . Its anticholinergic action contributes to its use as a sleep aid, as well as for anxiety and tension relief .
Biochemical Analysis
Biochemical Properties
Isopromethazine, as an antihistamine, plays a role in biochemical reactions by interacting with histamine receptors in the body . It is part of the phenothiazine chemical class, which is known for its antipsychotic and antihistaminic properties .
Cellular Effects
The cellular effects of this compound are primarily related to its antihistamine and anticholinergic properties . As an antihistamine, it can prevent the effects of histamine in the body, which can reduce symptoms of allergies. As an anticholinergic, it can block the action of acetylcholine, a neurotransmitter, which can have various effects on the body’s cells, including reducing muscle contractions and glandular secretions .
Molecular Mechanism
The molecular mechanism of this compound involves binding to histamine and acetylcholine receptors, thereby preventing these neurotransmitters from exerting their effects . This can lead to a decrease in allergic reactions (due to blocking histamine) and a reduction in muscle contractions and glandular secretions (due to blocking acetylcholine) .
Preparation Methods
Isopromethazine hydrochloride can be synthesized through a reaction involving 2-chloro-1-dimethylaminopropane and phenothiazine in the presence of bases such as sodium hydroxide, sodium amide, or phenyllithium . The reaction mixture is then treated with hydrogen chloride gas to yield the crude hydrochloride, which is subsequently recrystallized from acetonitrile to obtain nearly colorless prisms .
Chemical Reactions Analysis
Isopromethazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by cerium (IV) in acidic media, leading to the formation of colored products.
Substitution: The compound can undergo substitution reactions, particularly involving the phenothiazine ring.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Scientific Research Applications
Isopromethazine has several scientific research applications:
Comparison with Similar Compounds
Isopromethazine is structurally similar to other phenothiazine derivatives such as:
Promethazine: Both compounds have antihistamine and anticholinergic properties, but this compound is less commonly used.
Chlorpromazine: Used primarily as an antipsychotic, chlorpromazine has a different primary application compared to this compound.
Levomepromazine: Another phenothiazine derivative used for its antipsychotic and antiemetic properties.
This compound is unique in its specific combination of antihistamine and anticholinergic effects, making it particularly useful in treating allergic reactions and motion sickness .
Properties
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-13(12-18(2)3)19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNHCKZJGQDWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952662 | |
Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303-14-0 | |
Record name | N,N,β-Trimethyl-10H-phenothiazine-10-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopromethazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10H-Phenothiazine-10-ethanamine, N,N,β-trimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROMETHAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044033O3TY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of isopromethazine hydrochloride?
A1: [, ] Researchers have developed a method for synthesizing gram quantities of this compound hydrochloride that ensures the absence of contamination from promethazine hydrochloride. This method aims to provide a purer form of the compound for research and potential applications.
Q2: How does this compound interact with metals?
A2: [, ] this compound acts as a bidentate ligand when interacting with certain metal ions, specifically copper(II) and ruthenium. It coordinates through the nitrogen atom within its heterocyclic ring system and the tertiary nitrogen atom present in its side chain. [, ] This binding behavior has been observed in the formation of both mononuclear copper(II) complexes and mixed valence trinuclear ruthenium complexes. [, ] These complexes have been characterized using various spectroscopic techniques to understand their structure and properties.
Q3: What are the potential applications of this compound-metal complexes?
A3: [] Research suggests that this compound-copper(II) complexes may have potential applications as fungicides. Studies have shown that these complexes exhibit significant fungicidal activity, inhibiting the growth of certain fungi at relatively low concentrations. [] Further investigation is needed to fully explore their efficacy and safety as potential antifungal agents.
Q4: What is known about the metabolism of this compound and related phenothiazine derivatives?
A4: [] In vitro studies using a liver preparation from rats have shown that this compound, along with a variety of other phenothiazine derivatives, undergoes biotransformation primarily through dealkylation and aromatic ring hydroxylation. [] This research suggests that these metabolic pathways are significant for the breakdown and elimination of this compound and its related compounds in biological systems.
Q5: How does this compound behave in chromatographic separations?
A5: [] Research has investigated the liquid chromatographic retention behavior of this compound, particularly in comparison to promethazine, using a β-cyclodextrin bonded-phase column. [] This type of study provides insights into the separation characteristics of this compound, which is crucial for analytical methods development and quality control in various research and pharmaceutical contexts.
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